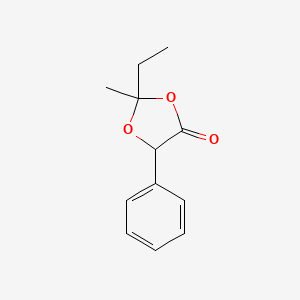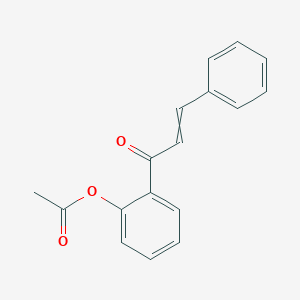
(S)-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a bromophenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and (S)-proline.
Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with (S)-proline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with different chiral properties.
1-(3-chlorophenyl)pyrrolidine-2-carboxylic acid: A similar compound with a chlorine atom instead of bromine.
1-(3-fluorophenyl)pyrrolidine-2-carboxylic acid: A similar compound with a fluorine atom instead of bromine.
Uniqueness
(S)-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of a bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro- and fluoro- analogs.
Eigenschaften
Molekularformel |
C11H12BrNO2 |
|---|---|
Molekulargewicht |
270.12 g/mol |
IUPAC-Name |
(2S)-1-(3-bromophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-1-4-9(7-8)13-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6H2,(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
WUJREQPBHPONQB-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C2=CC(=CC=C2)Br)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C2=CC(=CC=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


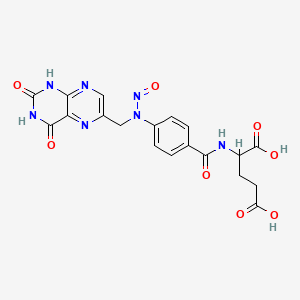
![ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate](/img/structure/B13998117.png)
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)
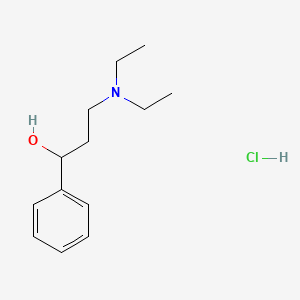
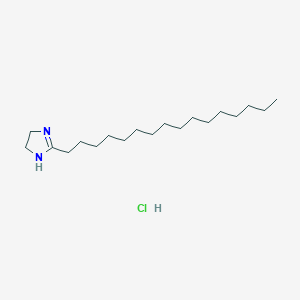
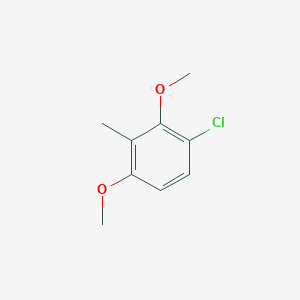


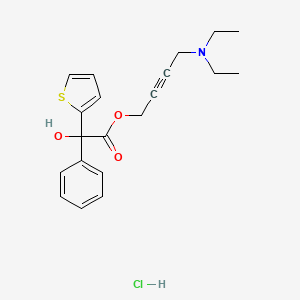
![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)

